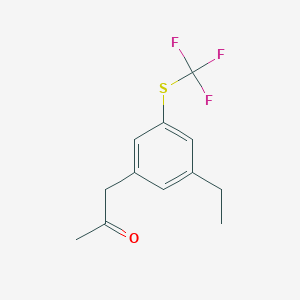
1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3OS It is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethylphenyl and trifluoromethylthiol.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethylthio group can be replaced by other nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include 1-(3-Ethylphenyl)propan-2-one and 1-(3-Trifluoromethylthio)phenyl)propan-2-one.
Uniqueness: The presence of both the ethyl and trifluoromethylthio groups in the same molecule imparts unique chemical and physical properties, making it distinct from other related compounds.
Propriétés
Formule moléculaire |
C12H13F3OS |
|---|---|
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
1-[3-ethyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3OS/c1-3-9-5-10(4-8(2)16)7-11(6-9)17-12(13,14)15/h5-7H,3-4H2,1-2H3 |
Clé InChI |
CBPBZLVSRLRYKG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)SC(F)(F)F)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


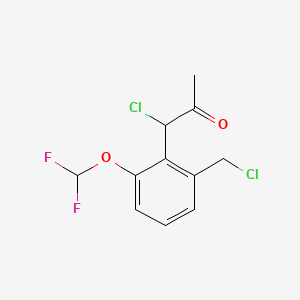

![Ethyl 6-fluorobenzo[d]isoxazole-3-carboxylate](/img/structure/B14047456.png)
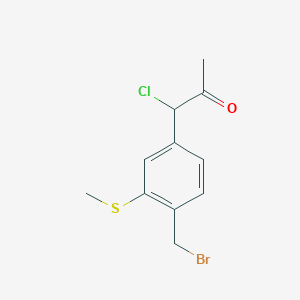
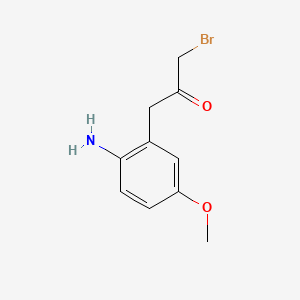

![Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14047476.png)

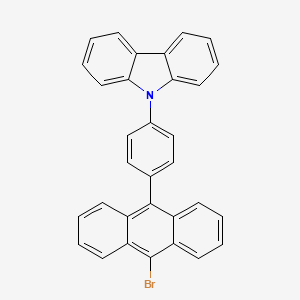
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
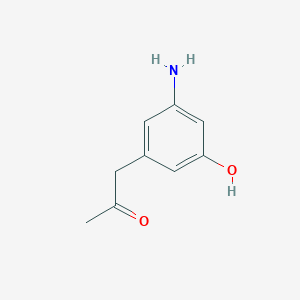

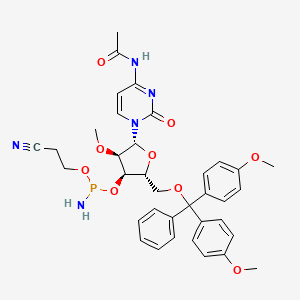
![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
